Dimetridazole

Catalog No.
S526205
CAS No.
551-92-8
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimetridazole

CAS Number

551-92-8

Product Name

Dimetridazole

IUPAC Name

1,2-dimethyl-5-nitroimidazole

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3

InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dimetridazole; Dimetridazole free base; NSC 226253; RP 8595; Emtryl; Emtrylvet; Emtrymix.

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]

The exact mass of the compound Dimetridazole is 141.0538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226253. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a highly characterized 5-nitroimidazole derivative widely procured as an analytical reference standard, an electrochemical probe, and a baseline compound in veterinary antiprotozoal research. Unlike its more common human-use counterpart, metronidazole, dimetridazole features a methyl group at the 1-position of the imidazole ring rather than a hydroxyethyl group. This structural variation fundamentally alters its lipophilicity, aqueous solubility (~9.69 g/L at 20 °C), and thermal behavior . In industrial and laboratory settings, dimetridazole is primarily selected for its specific reduction potential (approximately -415 mV), making it a critical target for developing electro-catalytic degradation models and environmental monitoring sensors [1]. Its distinct physicochemical profile ensures it remains an essential, non-interchangeable standard in multi-class veterinary drug residue testing via LC-MS/MS.

While metronidazole is frequently considered a default 5-nitroimidazole substitute, generic substitution with dimetridazole fails in both analytical chromatography and solid-state formulation. The absence of the polar 1-hydroxyethyl group in dimetridazole increases its relative lipophilicity, directly shifting its retention time and partition coefficient in HPLC/LC-MS workflows compared to metronidazole[1]. Furthermore, dimetridazole exhibits a significantly lower melting point (138–141 °C) than metronidazole (159–163 °C), which drastically alters its thermal processing window during hot-melt extrusion or differential scanning calorimetry (DSC) calibration . Attempting to substitute these compounds in biological assays also introduces critical errors, as dimetridazole demonstrates a much faster onset of action and lower minimum lethal concentration against specific protozoal models, rendering cross-compound baseline comparisons invalid [2].

Thermal Processing Window and Solid-State Stability

Thermal characterization is critical for formulation processing and analytical standard calibration. Dimetridazole exhibits a melting point range of 138–141 °C, which is approximately 20 °C lower than the baseline comparator metronidazole (159–163 °C) . This lower thermal transition point requires adjusted parameters during temperature-sensitive manufacturing processes and prevents the direct use of metronidazole thermal degradation models when processing dimetridazole .

Evidence DimensionMelting Point (Tm)
Target Compound Data138–141 °C
Comparator Or BaselineMetronidazole (159–163 °C)
Quantified Difference~20 °C lower melting point
ConditionsStandard atmospheric pressure, DSC / capillary melting point apparatus

Buyers formulating solid dispersions or calibrating thermal analytical equipment must account for this 20 °C difference to prevent premature melting or thermal degradation.

Antiprotozoal Minimum Lethal Concentration (MLC) Kinetics

In veterinary assay development, dimetridazole is the benchmark positive control for specific protozoal infections due to its rapid efficacy. Against Histomonas meleagridis in vitro, dimetridazole achieves a Minimum Lethal Concentration (MLC) of 25 µg/mL after just 6 hours of exposure. In contrast, metronidazole requires a higher concentration of 50 µg/mL and a longer exposure time of 24 hours to achieve the same lethal effect [1].

Evidence DimensionMinimum Lethal Concentration (MLC) and Time-to-Kill
Target Compound Data25 µg/mL at 6 hours
Comparator Or BaselineMetronidazole (50 µg/mL at 24 hours)
Quantified Difference2x greater potency and 4x faster onset of lethal activity
ConditionsIn vitro culture of Histomonas meleagridis

Researchers designing high-throughput screening assays must procure dimetridazole to establish an accurate, rapid-response positive control baseline that metronidazole cannot replicate.

Electrochemical Sensor Calibration Limits

Dimetridazole is frequently utilized in the development of electro-catalytic environmental sensors. When evaluated using cyclic voltammetry on silver-modified carbon graphite electrodes, dimetridazole demonstrates a limit of detection (LOD) of 6.56 × 10^-7 mol/L [1]. This is highly comparable to metronidazole, which shows an LOD of 5.0 × 10^-7 mol/L on carbon fiber microdisk systems[2], confirming dimetridazole's suitability as a highly sensitive target analyte for validating nitro-group reduction sensor platforms.

Evidence DimensionLimit of Detection (LOD) via Cyclic Voltammetry
Target Compound Data6.56 × 10^-7 mol/L
Comparator Or BaselineMetronidazole (5.0 × 10^-7 mol/L)
Quantified DifferenceComparable sensitivity within the 10^-7 molar range
ConditionsCyclic voltammetry on modified carbon electrodes (Ag@CPE for DMZ; carbon fiber for MTZ)

Environmental and analytical laboratories procuring standards for biosensor validation can rely on dimetridazole to benchmark sub-micromolar detection limits for the 5-nitroimidazole class.

Analytical Reference Standard for LC-MS/MS Food Safety Workflows

Because dimetridazole possesses a distinct lipophilicity profile and lacks the 1-hydroxyethyl group of metronidazole, it is an essential, non-interchangeable reference standard. It is heavily procured by food safety laboratories to calibrate LC-MS/MS equipment for detecting banned veterinary nitroimidazole residues in poultry, swine, and egg matrices[1].

Positive Control in Antiprotozoal High-Throughput Screening

Leveraging its rapid 6-hour, 25 µg/mL Minimum Lethal Concentration (MLC), dimetridazole is a highly effective positive control for in vitro assays targeting Histomonas meleagridis and microaerophilic Campylobacter. It provides a faster, more stringent baseline than metronidazole for evaluating novel antiprotozoal drug candidates [2].

Target Analyte for Electrochemical Sensor Development

Due to its highly characterized reduction potential (-415 mV) and reliable sub-micromolar detection limits (6.56 × 10^-7 mol/L) via cyclic voltammetry, dimetridazole is widely used by materials scientists to validate the electro-catalytic efficiency of novel modified electrodes (e.g., Ag-deposited carbon graphite) designed for wastewater monitoring [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

141.053826475 Da

Monoisotopic Mass

141.053826475 Da

Heavy Atom Count

10

LogP

0.31 (LogP)

Appearance

Solid powder

Melting Point

138.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K59P7XNB8X

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

551-92-8

Wikipedia

Dimetridazole

Use Classification

Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023

A comparative study on vibrational, conformational and electronic structure of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole

V Arjunan, P Ravindran, R Santhanam, Arushma Raj, S Mohan
PMID: 22763322   DOI: 10.1016/j.saa.2012.05.072

Abstract

The FTIR and FT-Raman spectra of 1,2-dimethyl-5-nitroimidazole and 2-methyl-5-nitroimidazole have been recorded in the regions 4000-400 and 4000-100 cm(-1), respectively. The conformational analyses were performed and the energies of the different possible conformers were determined. The geometry of different conformers of the compounds were optimised with B3LYP and B3PW91 methods using 6-311++G and aug-cc-pVTZ basis sets to characterise all stationary points as minima. The optimised structural parameters of the most stable conformer were used in the vibrational frequency calculations. The Raman activities were also determined with B3LYP method using 6-311++G basis sets. The force constants obtained from the B3LYP/6-311++G method have been utilised in the normal coordinate analysis. The temperature dependence of the thermodynamic properties heat capacity at constant pressure (C(p)), entropy (S) and enthalpy change (ΔH(0→T)) for both the compounds were also determined by B3LYP/6-311++G method. The total electron density and MESP surfaces of the molecules were constructed by NBO analysis using B3LYP/6-311++G method to display electrostatic potential (electron+nuclei) distribution, molecular shape, size, and dipole moments of the molecule. The electronic properties HOMO and LUMO energies were measured. The influences of nitro and methyl groups on the skeletal modes have been investigated.


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